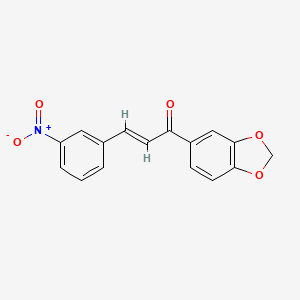![molecular formula C18H14Br2N4O2 B10938641 N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10938641.png)
N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with brominated aniline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The brominated intermediates are then coupled with the pyrazole ring through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aniline and phenyl groups can enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-BROMOANILINO)-2-OXOETHYL]-4-AZA-1-AZONIABICYCLO[2.2.2]OCTANE: This compound shares the brominated aniline group but has a different core structure.
2-[(3-{[2-(4-BROMOANILINO)-2-OXOETHYL]SULFANYL}-4-CYANO-5-ISOTHIAZOLYL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE: Another compound with similar brominated groups but different functional groups and core structure.
Uniqueness
1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring with brominated aniline and phenyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Br2N4O2 |
|---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(4-bromophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14Br2N4O2/c19-12-1-5-14(6-2-12)21-17(25)11-24-10-9-16(23-24)18(26)22-15-7-3-13(20)4-8-15/h1-10H,11H2,(H,21,25)(H,22,26) |
InChI Key |
RJVNVUCISJMJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10938582.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B10938585.png)
![N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938592.png)
![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10938595.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10938600.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10938605.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938609.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-diethoxybenzyl)benzamide](/img/structure/B10938613.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B10938618.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938622.png)

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938627.png)

![3,6-dimethyl-1-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938637.png)
